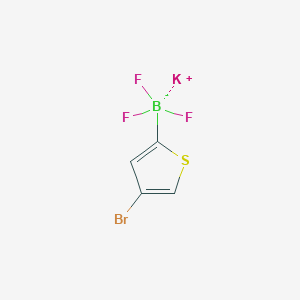
Potassium (4-bromothiophen-2-yl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (4-bromothiophen-2-yl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
Potassium (4-bromothiophen-2-yl)trifluoroborate can be synthesized through the reaction of 4-bromothiophen-2-ylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
Preparation of 4-bromothiophen-2-ylboronic acid: This intermediate is synthesized by reacting 4-bromothiophene with a boron reagent such as boronic acid or boronate ester.
Formation of this compound: The 4-bromothiophen-2-ylboronic acid is then treated with potassium bifluoride in an appropriate solvent, leading to the formation of the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques.
化学反应分析
Types of Reactions
Potassium (4-bromothiophen-2-yl)trifluoroborate primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed.
Solvents: Solvents like tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and various functionalized derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
Potassium (4-bromothiophen-2-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
作用机制
The mechanism of action of potassium (4-bromothiophen-2-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
相似化合物的比较
Potassium (4-bromothiophen-2-yl)trifluoroborate can be compared with other similar compounds, such as:
Potassium (4-bromophenyl)trifluoroborate: Similar in structure but with a phenyl group instead of a thiophene ring.
Potassium benzo[b]thiophen-2-yl-2-trifluoroborate: Contains a benzothiophene ring, offering different reactivity and applications.
These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.
属性
分子式 |
C4H2BBrF3KS |
|---|---|
分子量 |
268.94 g/mol |
IUPAC 名称 |
potassium;(4-bromothiophen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C4H2BBrF3S.K/c6-3-1-4(10-2-3)5(7,8)9;/h1-2H;/q-1;+1 |
InChI 键 |
WSZLJCNSUCRUIT-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC(=CS1)Br)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)



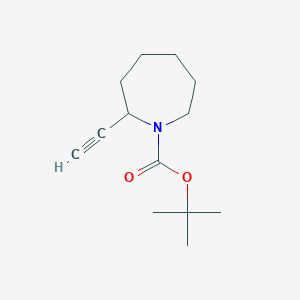
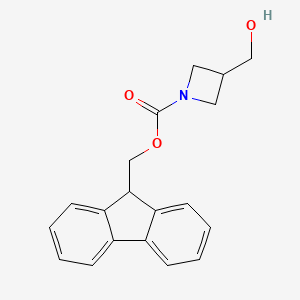

![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
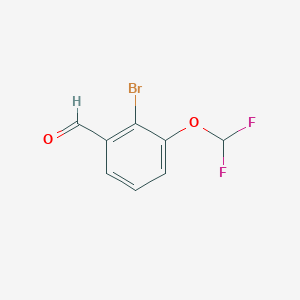
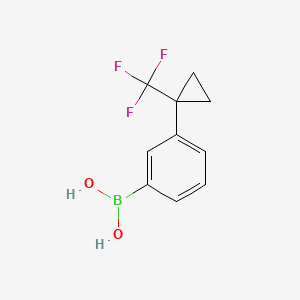
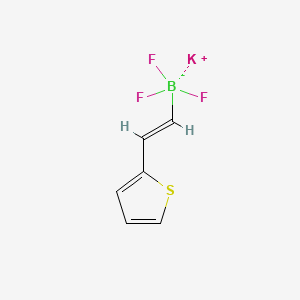
amine hydrochloride](/img/structure/B15298240.png)
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
